molecular formula C10H7F3O4 B12412608 Triflusal-d3

Triflusal-d3

Cat. No.: B12412608
M. Wt: 251.17 g/mol
InChI Key: RMWVZGDJPAKBDE-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Triflusal-d3 involves the incorporation of deuterium atoms into the Triflusal molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the deuteration of the acetyl group in Triflusal using deuterated acetic anhydride. The reaction conditions typically include a deuterated solvent such as deuterated chloroform and a catalyst like pyridine . Industrial production methods for this compound are similar to those of other deuterated compounds, involving large-scale deuteration processes and purification steps to ensure high isotopic purity .

Chemical Reactions Analysis

Triflusal-d3 undergoes similar chemical reactions as Triflusal, including:

Scientific Research Applications

Triflusal-d3 has a wide range of scientific research applications:

Properties

Molecular Formula

C10H7F3O4

Molecular Weight

251.17 g/mol

IUPAC Name

2-(2,2,2-trideuterioacetyl)oxy-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)/i1D3

InChI Key

RMWVZGDJPAKBDE-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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